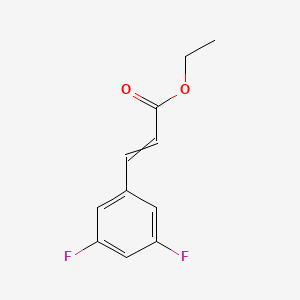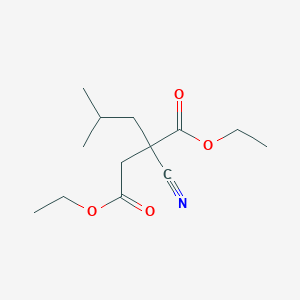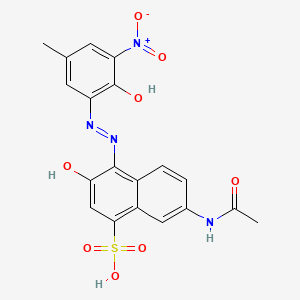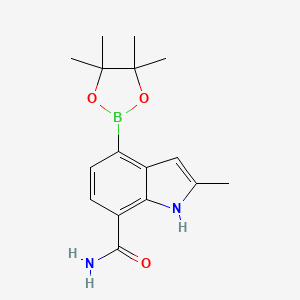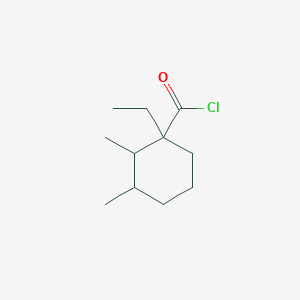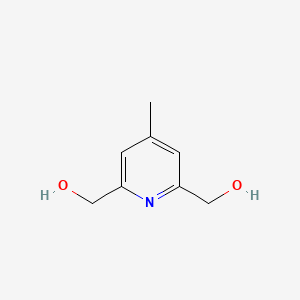
Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)-: is a synthetic organic compound with the molecular formula C12H15ClN2OS It is known for its unique chemical structure, which includes a urea moiety, a chloroethyl group, a nitroso group, and a thiochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzyl chloride and thiourea.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced via an alkylation reaction using 2-chloroethylamine.
Nitrosation: The nitroso group is added through a nitrosation reaction using a nitrosating agent like sodium nitrite in an acidic medium.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA, proteins, and other biomolecules, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(thiochroman-4-yl)-: Lacks the nitroso group, which may result in different biological activity.
Urea, 1-(2-chloroethyl)-1-nitroso-3-(phenyl)-: Contains a phenyl ring instead of the thiochroman ring, leading to variations in chemical and biological properties.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)- is unique due to the presence of both the nitroso and thiochroman moieties, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
33022-03-6 |
|---|---|
Molecular Formula |
C12H14ClN3O2S |
Molecular Weight |
299.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dihydro-2H-thiochromen-4-yl)-1-nitrosourea |
InChI |
InChI=1S/C12H14ClN3O2S/c13-6-7-16(15-18)12(17)14-10-5-8-19-11-4-2-1-3-9(10)11/h1-4,10H,5-8H2,(H,14,17) |
InChI Key |
YYNJYTGDJJPAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2C1NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


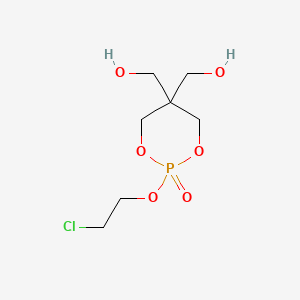


![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
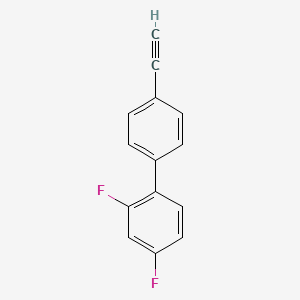
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
